6-Oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxoheptanoate is a chemical compound that belongs to the class of 6-oxo monocarboxylic acids. It is a derivative of heptanoic acid, characterized by the presence of an oxo group at the sixth carbon position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Oxoheptanoate involves the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). This reaction produces 6-chloroacetyl cyanide, which is then hydrolyzed under acidic conditions and subjected to another nucleophilic substitution reaction to yield the target compound .
Another method involves performing a Grignard reaction on 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent. This reagent is then condensed with diethyl oxalate, followed by hydrolysis and purification to produce this compound .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations to enhance yield and reduce production costs. The use of efficient condensing agents and controlled reaction conditions ensures high purity and minimal side reactions, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can generate a wide range of functionalized derivatives .
Scientific Research Applications
6-Oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive molecules.
Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 6-Oxoheptanoate involves its interaction with specific molecular targets and pathways. The oxo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and biochemical pathways. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in both biological and chemical contexts .
Comparison with Similar Compounds
Similar Compounds
3-Isopropenyl-6-oxoheptanoic acid: This compound is similar in structure but has an isopropenyl group at the third carbon position.
3-Isopropenyl-6-oxoheptanoate: The conjugate base of 3-isopropenyl-6-oxoheptanoic acid, differing in its ionic form.
(3S)-3-Isopropenyl-6-oxoheptanoate: A stereoisomer of 3-isopropenyl-6-oxoheptanoate, with a specific spatial arrangement of atoms.
Uniqueness
6-Oxoheptanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to undergo a wide range of chemical reactions makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities and applications in medicine further highlight its significance .
Properties
Molecular Formula |
C7H11O3- |
---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
6-oxoheptanoate |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)/p-1 |
InChI Key |
IZOQMUVIDMLRDC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.